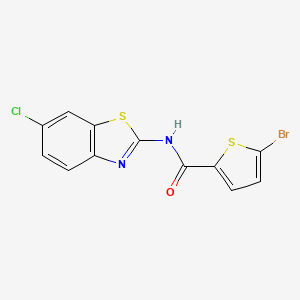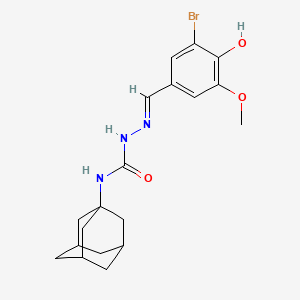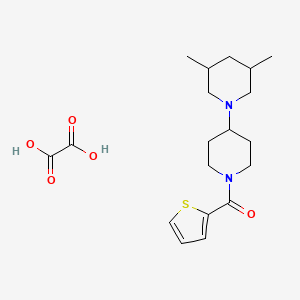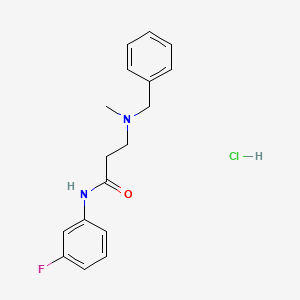
5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a benzothiazole ring and a thiophene ring.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, it has been studied as a fluorescent probe for detecting protein-protein interactions. In material science, it has been explored for its potential use in organic electronics and optoelectronics.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by binding to specific receptors in cells. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to bind to the adenosine A3 receptor, a G protein-coupled receptor that is involved in various physiological processes such as inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antifungal and antibacterial activity against several pathogenic fungi and bacteria. In addition, it has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide in lab experiments is its potent biological activity. This compound has been shown to exhibit activity against a range of cancer cell lines and pathogenic microorganisms, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can induce cytotoxicity in normal cells at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide. One area of research is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Another area of research is the investigation of its mechanism of action and its interaction with specific receptors and enzymes. Additionally, further studies are needed to evaluate its potential toxicity and to identify ways to minimize its adverse effects. Finally, there is a need for research on the synthesis of new derivatives of this compound with improved biological activity and selectivity.
Synthesemethoden
The synthesis of 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide involves the reaction of 6-chloro-1,3-benzothiazol-2-amine and 5-bromo-2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2OS2/c13-10-4-3-8(18-10)11(17)16-12-15-7-2-1-6(14)5-9(7)19-12/h1-5H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPPBMMCMVRGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B6070365.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6070367.png)
![N-(3-chloro-4-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6070379.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6070401.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({methyl[(5-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070414.png)
![3-[1-(4-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070417.png)
![7-[(2S)-2-amino-2-phenylacetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070425.png)
![N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride](/img/structure/B6070426.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6070429.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine](/img/structure/B6070442.png)

